N'-Desmethyl Azithromycin

Pharmacokinetics Metabolism Bioavailability

Accurate azithromycin impurity profiling and ADME studies require compound-specific reference standards. Substituting with structural analogs invalidates regulatory submissions and analytical methods. - Certified EP Impurity I / USP N-Demethylazithromycin (CAS 172617-84-4) - Essential for HPLC/LC-MS validation, ANDA/DMF filings, and stability studies - Characterized ≥95% purity with documented molecular formula (C37H70N2O12, MW 734.96)

Molecular Formula C37H70N2O12
Molecular Weight 735.0 g/mol
Cat. No. B12321954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-Desmethyl Azithromycin
Molecular FormulaC37H70N2O12
Molecular Weight735.0 g/mol
Structural Identifiers
SMILESCCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)NC)O)(C)O)C)C)C)O)(C)O
InChIInChI=1S/C37H70N2O12/c1-14-26-37(10,45)30(41)23(6)39(12)18-19(2)16-35(8,44)32(51-34-28(40)25(38-11)15-20(3)47-34)21(4)29(22(5)33(43)49-26)50-27-17-36(9,46-13)31(42)24(7)48-27/h19-32,34,38,40-42,44-45H,14-18H2,1-13H3
InChIKeyFZYUKBLYECHAGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-Desmethyl Azithromycin: Impurity Standard & Metabolite


N′-Desmethyl Azithromycin (CAS 172617-84-4), also designated as Azithromycin EP Impurity I or N-Demethylazithromycin (USP), is a semi-synthetic derivative and primary metabolite of the macrolide antibiotic azithromycin, generated through N-demethylation at the 3′-position [1]. Its molecular formula is C37H70N2O12, with a molecular weight of 734.96 g/mol [2]. It functions by binding to the 50S ribosomal subunit, thereby inhibiting bacterial protein synthesis . The compound is recognized in both the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) as an official impurity reference standard [3] and is a critical analyte in pharmacokinetic studies of azithromycin, where it is measured as a metabolite in biological matrices including human plasma and tears [4].

Why N'-Desmethyl Azithromycin Cannot Be Substituted


Substituting N′-Desmethyl Azithromycin with other azithromycin-related impurities or metabolites, such as N-Desmethyl Azithromycin B (CAS 857078-26-3) or 3′-N-Desmethyl-3′-N-formylazithromycin (CAS 612069-28-0), is analytically and scientifically invalid due to distinct molecular structures, physicochemical properties, and biological origins . N′-Desmethyl Azithromycin arises from a specific demethylation at the 3′-N position [1], resulting in a molecular weight of 734.96 g/mol and unique chromatographic retention behavior . In contrast, N-Desmethyl Azithromycin B has a molecular weight of 719.0 g/mol and a different demethylation site [2], while 3′-N-Desmethyl-3′-N-formylazithromycin includes an additional formyl group and exhibits distinct mass spectrometric fragmentation . These structural differences directly impact analytical method development, pharmacokinetic quantification, and impurity profiling, necessitating compound-specific reference standards to ensure accurate identification and quantification in regulatory submissions.

Quantitative Differentiation Evidence


Metabolite Recovery in Ileostomy Fluid vs. Parent Drug

In a human pharmacokinetic study of azithromycin disposition, N′-Desmethyl Azithromycin (referred to as 9a-N-desmethyl metabolite) exhibited a markedly different recovery profile compared to the parent drug azithromycin. After a single 500 mg oral dose, the 24-hour recovery of the desmethyl metabolite in ileostomy fluid was 2% of the administered dose, whereas azithromycin itself accounted for 47% of the dose [1]. This quantifies the metabolite's relative abundance in the gastrointestinal tract following oral administration, establishing a specific, measurable differentiation in its pharmacokinetic behavior.

Pharmacokinetics Metabolism Bioavailability

Tear Fluid Concentration vs. Parent Drug

In a study measuring azithromycin and its metabolites in human tears after a 20 mg/kg oral dose, N′-Desmethyl Azithromycin (NDES) was detected at concentrations ranging from less than 0.20 mg/L up to 1.99 mg/L, while the parent drug azithromycin (AZI) ranged from 0.34 mg/L to 1.52 mg/L over a 12-144 hour post-dose interval [1]. Notably, the peak concentration of NDES exceeded that of AZI in this matrix, highlighting its differential distribution and potential for accumulation in specific tissues.

Ocular Pharmacokinetics Therapeutic Drug Monitoring Bioanalysis

Molecular Weight & Formula vs. N-Desmethyl Azithromycin B

N′-Desmethyl Azithromycin (CAS 172617-84-4) has a molecular weight of 734.96 g/mol and the formula C37H70N2O12 . In contrast, N-Desmethyl Azithromycin B (CAS 857078-26-3), another desmethyl impurity, has a molecular weight of 719.0 g/mol and the formula C37H70N2O11 [1]. This 15.96 g/mol mass difference arises from the presence of an additional oxygen atom in N′-Desmethyl Azithromycin, leading to distinct mass spectrometric signatures and chromatographic retention times.

Analytical Chemistry Impurity Profiling Mass Spectrometry

Pharmacopoeial Recognition as Specified Impurity

N′-Desmethyl Azithromycin is codified as Azithromycin EP Impurity I in the European Pharmacopoeia and as N-Demethylazithromycin in the United States Pharmacopeia (USP) [1]. It is specifically listed in USP monographs for Azithromycin, Azithromycin for Injection, and Azithromycin Tablets, with defined acceptance criteria for impurity limits [2]. This official designation contrasts with other azithromycin-related impurities that may lack specific pharmacopoeial limits or defined reference standards.

Quality Control Regulatory Affairs Pharmaceutical Analysis

Application Scenarios for N'-Desmethyl Azithromycin Reference Standard


Pharmacokinetic & Drug Metabolism Studies

N′-Desmethyl Azithromycin is essential for the accurate quantification of azithromycin's metabolic fate in clinical and preclinical studies. As a primary metabolite, its measurement in biological matrices such as plasma, tears, and ileostomy fluid provides critical data on drug absorption, distribution, metabolism, and excretion (ADME) [1][2]. The distinct recovery and tissue concentration profiles, as demonstrated in human studies, make this compound indispensable for developing and validating HPLC and LC-MS/MS assays for therapeutic drug monitoring and pharmacokinetic modeling.

Pharmaceutical Quality Control & Impurity Profiling

In pharmaceutical manufacturing and quality control, N′-Desmethyl Azithromycin serves as a critical impurity reference standard for azithromycin active pharmaceutical ingredient (API) and finished drug products. Its inclusion in EP and USP monographs mandates its use in method development, system suitability testing, and impurity limit verification [3]. It is required for Abbreviated New Drug Application (ANDA) submissions, Drug Master File (DMF) filings, and stability studies to demonstrate control of known impurities and ensure product safety and efficacy .

Analytical Method Development & Validation

Analytical chemists rely on N′-Desmethyl Azithromycin for the development and validation of chromatographic methods, particularly HPLC and LC-MS, to separate and quantify azithromycin and its related substances [4]. Its unique molecular weight and retention characteristics necessitate its use as a specific analyte in forced degradation studies and stability-indicating assays. The compound's availability as a characterized reference standard with certified purity (e.g., ≥95%) is fundamental for establishing method accuracy, precision, and specificity.

Synthesis of Novel Azithromycin Derivatives

N′-Desmethyl Azithromycin is a key synthetic intermediate for creating novel azithromycin derivatives with potentially altered antibacterial spectra or improved pharmacological properties. As a precursor, it can be further modified through reactions such as N-formylation to yield compounds like 3′-N-Desmethyl-3′-N-formylazithromycin [5]. Research into these derivatives may lead to the discovery of new macrolide antibiotics with enhanced activity against resistant bacterial strains or improved pharmacokinetic profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for N'-Desmethyl Azithromycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.